N-tosyl-5-iodoindole
Description
N-Tosyl-5-iodoindole is a halogenated indole derivative featuring a tosyl (p-toluenesulfonyl) group at the nitrogen position and an iodine substituent at the 5-position of the indole ring. This compound is widely utilized in organic synthesis due to the reactivity of its iodine atom in cross-coupling reactions and the electron-withdrawing tosyl group, which stabilizes intermediates and directs regioselectivity. Its applications span catalytic C–H functionalization, Suzuki-Miyaura couplings, and as a precursor for constructing complex heterocyclic frameworks .
Properties
Molecular Formula |
C15H12INO2S |
|---|---|
Molecular Weight |
397.2 g/mol |
IUPAC Name |
5-iodo-1-(4-methylphenyl)sulfonylindole |
InChI |
InChI=1S/C15H12INO2S/c1-11-2-5-14(6-3-11)20(18,19)17-9-8-12-10-13(16)4-7-15(12)17/h2-10H,1H3 |
InChI Key |
ULMSEXZJAKWUQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CC(=C3)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Ag(I)-Catalyzed α-Arylation
In Ag(I)-mediated α-arylation of benzo[b]thiophenes, this compound demonstrated superior regioselectivity (α:β > 20:1) and moderate yield (67%) compared to ortho- and meta-substituted iodoarenes (e.g., 3ap–3ax), which showed diminished selectivity (α:β ~3:1) and lower yields (<50%) .
Pd-Catalyzed Coupling with Vinylidene Fluoride
This compound participated in Pd-catalyzed coupling with vinylidene fluoride to form fluorinated styrenes. This contrasts with simpler iodoarenes (e.g., iodobenzene), where β-fluoride elimination dominates, leading to mixtures of styrene and stilbene byproducts. The indole scaffold likely stabilizes intermediates, suppressing competing pathways .
Comparison with Heterocyclic Iodoarenes
2,6-Substituted Pyridines
While 2,6-substituted pyridine (e.g., 2y) showed negligible reactivity in Ag(I)-catalyzed arylation (yield: <10%), this compound achieved 67% yield under identical conditions. This highlights the enhanced activation of the indole’s iodine atom due to electronic and steric effects from the tosyl group .
Iodothiophenes
2-Iodothiophene, a π-excessive heterocycle, undergoes electrophilic substitution with moderate efficiency. In contrast, this compound’s electron-deficient indole core facilitates nucleophilic aromatic substitution (SNAr), enabling chemoselective triarylmethane synthesis (e.g., compound 52, Scheme 11B) .
Data Table: Key Comparative Metrics
Mechanistic Insights and Limitations
The tosyl group in this compound deactivates the indole ring, favoring oxidative addition in metal-catalyzed reactions. However, steric hindrance from the tosyl group can limit reactivity in bulkier substrates. For example, in triarylmethane synthesis, this compound required mesitylene (10 equiv.) to achieve 82% yield, whereas smaller arenes (e.g., anisole) reacted more efficiently .
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